molecular formula C7H5Cl2NO2 B1595794 1,4-Dichloro-2-methyl-5-nitrobenzene CAS No. 7149-76-0

1,4-Dichloro-2-methyl-5-nitrobenzene

Cat. No. B1595794
CAS RN: 7149-76-0
M. Wt: 206.02 g/mol
InChI Key: PEQYJEJKUTUIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05359068

Procedure details

Prepared by a modification of the method of H. D. Dakin and J. B. Cohen, J. Chem. Soc., 79, 1130 (1901). 2,5-Dichlorotoluene (18.7 g, 0.116 mol) was added in one portion to a 10° C. mixture of concentrated sulfuric acid (24 ml) and glacial acetic acid (10 ml). This was stirred at about 10° C. while a cold mixture of 70% nitric acid (8.2 ml) and concentrated sulfuric acid (8.2 ml) was added dropwise over 10 min. The reaction mixture was warmed slowly to room temperature and stirred for 2 hours. The reaction mixture was then recooled to 10° C. with an ice bath and quenched with ice and methylene chloride. The layers were separated and the aqueous layer extracted with methylene chloride. The combined organic layers were washed two times with water, two times with saturated sodium bicarbonate solution and one time with brine. After drying over magnesium sulfate, the solvent was evaporated in vacuo and the crude product crystallized from isopropanol (30 ml). The yield of light yellow solid was 13.4 g, 56%; NMR (CDCl3) δ 7.91 (s, 1), 7.42 (s, 1), 2.43 (s, 3).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH3:9].S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C>[Cl:8][C:5]1[CH:4]=[C:3]([CH3:9])[C:2]([Cl:1])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
8.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
8.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a modification of the method of H
ADDITION
Type
ADDITION
Details
was added dropwise over 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then recooled to 10° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with ice and methylene chloride
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed two times with water, two times with saturated sodium bicarbonate solution and one time with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product crystallized from isopropanol (30 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=C(C(=C1)C)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.